molecular formula C11H8ClNO4S2 B2670567 2-(5-Chlorothiophene-2-sulfonamido)benzoic acid CAS No. 327979-67-9

2-(5-Chlorothiophene-2-sulfonamido)benzoic acid

Cat. No.: B2670567
CAS No.: 327979-67-9
M. Wt: 317.76
InChI Key: IPYXNQFKHRDMCT-UHFFFAOYSA-N
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Description

2-(5-Chlorothiophene-2-sulfonamido)benzoic acid is an organic compound with the molecular formula C11H8ClNO4S2 and a molecular weight of 317.77 g/mol . This compound is characterized by the presence of a benzoic acid moiety linked to a 5-chlorothiophene-2-sulfonamide group. It is a member of the thiophene family, which are sulfur-containing heterocyclic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chlorothiophene-2-sulfonamido)benzoic acid typically involves the sulfonation of 5-chlorothiophene followed by the coupling with benzoic acid derivatives. One common method involves the reaction of 5-chlorothiophene-2-sulfonamide with a benzoic acid derivative under specific conditions to form the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale sulfonation and coupling reactions, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The exact industrial methods can vary depending on the manufacturer and the desired application of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(5-Chlorothiophene-2-sulfonamido)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.

    Substitution: The compound can participate in substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.

Scientific Research Applications

2-(5-Chlorothiophene-2-sulfonamido)benzoic acid has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(5-Chlorothiophene-2-sulfonamido)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The thiophene ring can also interact with hydrophobic pockets in proteins, enhancing binding affinity .

Comparison with Similar Compounds

Similar Compounds

    5-Chlorothiophene-2-sulfonamide: This compound is structurally similar but lacks the benzoic acid moiety.

    Benzoic acid derivatives: Compounds like 2-aminobenzoic acid share the benzoic acid structure but differ in the substituents attached to the aromatic ring.

Uniqueness

2-(5-Chlorothiophene-2-sulfonamido)benzoic acid is unique due to the combination of the 5-chlorothiophene-2-sulfonamide and benzoic acid moieties. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

2-[(5-chlorothiophen-2-yl)sulfonylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO4S2/c12-9-5-6-10(18-9)19(16,17)13-8-4-2-1-3-7(8)11(14)15/h1-6,13H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPYXNQFKHRDMCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NS(=O)(=O)C2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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